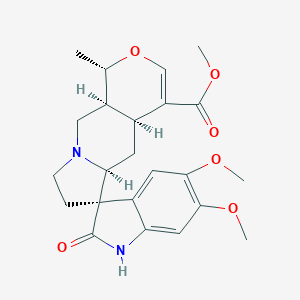![molecular formula C11H14F6N2O4 B073145 Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate CAS No. 1478-74-6](/img/structure/B73145.png)
Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate is a chemical compound with the molecular formula C11H14F6N2O4 and a molecular weight of 352.23 g/mol. This compound consists of a bis-amide of trifluoroacetic acid and hexanoic acid, making it a unique and valuable compound in various scientific fields.
Preparation Methods
The synthesis of Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate typically involves the reaction of 6-aminohexanoic acid methyl ester hydrochloride with trifluoroacetic anhydride . The reaction conditions include:
Reagents: 6-aminohexanoic acid methyl ester hydrochloride, trifluoroacetic anhydride
Solvent: Anhydrous dichloromethane
Temperature: Room temperature
Reaction Time: Several hours
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the trifluoroacetyl groups to trifluoromethyl groups.
Substitution: Nucleophilic substitution reactions can replace the trifluoroacetyl groups with other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly for its trifluoromethyl groups which are known to enhance the pharmacokinetic properties of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoroacetyl groups are known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may also affect cellular pathways involved in metabolism and signal transduction .
Comparison with Similar Compounds
Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate can be compared with other similar compounds, such as:
Methyl 6-[(trifluoroacetamido)hexanoate: Similar structure but with different functional groups.
Hexanoic acid, 6-[(trifluoroacetyl)amino]-, methyl ester: Another related compound with similar properties.
The uniqueness of this compound lies in its specific combination of trifluoroacetyl and hexanoate groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1478-74-6 |
|---|---|
Molecular Formula |
C11H14F6N2O4 |
Molecular Weight |
352.23 g/mol |
IUPAC Name |
methyl (2S)-2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate |
InChI |
InChI=1S/C11H14F6N2O4/c1-23-7(20)6(19-9(22)11(15,16)17)4-2-3-5-18-8(21)10(12,13)14/h6H,2-5H2,1H3,(H,18,21)(H,19,22)/t6-/m0/s1 |
InChI Key |
RENGOOCYAJRSCR-LURJTMIESA-N |
SMILES |
COC(=O)C(CCCCNC(=O)C(F)(F)F)NC(=O)C(F)(F)F |
Isomeric SMILES |
COC(=O)[C@H](CCCCNC(=O)C(F)(F)F)NC(=O)C(F)(F)F |
Canonical SMILES |
COC(=O)C(CCCCNC(=O)C(F)(F)F)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![methyl (3S)-5-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3-methylpentanoate](/img/structure/B73081.png)




